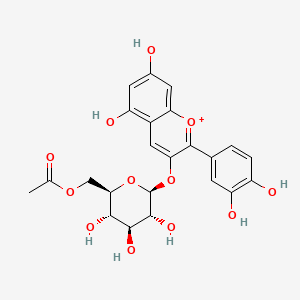
Cyanidin 3-(6''-acetylglucoside)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanidin 3-O-(6-O-acetyl-beta-D-glucoside) is an anthocyanin cation consisting of cyanidin having a 6-O-acetyl-beta-D-glucosyl residue attached at the 3-hydroxy position. It has a role as a plant metabolite. It is an anthocyanin cation, a beta-D-glucoside, a monosaccharide derivative and an acetate ester. It derives from a cyanidin cation.
Wissenschaftliche Forschungsanwendungen
1. Characterization and Occurrence
Cyanidin 3-(6''-acetylglucoside) is a type of anthocyanidin, a soluble pigment more soluble in ethanol than water. It has been characterized in extracts of cinnamon leaves, specifically Cinnamomum burmanni, indicating its natural occurrence in certain plant species (Dwilistiani, Darwis, & Santoni, 2015).
2. Enzymatic Acylation and Application
The compound has been the subject of enzymatic acylation studies, leading to the synthesis of novel derivatives like cyanidin-3- O-(6″-dodecanoyl)galactoside. This modification significantly improved the lipophilicity and thermostability of the compound, preserving its UV-visible absorbance and antioxidant properties, hinting at potential applications in cosmetics and food industries (Yang, Kortesniemi, Yang, & Zheng, 2018).
3. Interaction with Lipid Membranes
Research on cyanidin derivatives like cyanidin 3-O-β-glucopyranoside has revealed their interactions with model lipid membranes, providing insights into their biological properties and low bioavailability. These interactions are crucial for understanding the compound's behavior in biological systems and its potential health effects (Rakić, Ota, Sokolović, & Ulrih, 2017).
4. Occurrence in Various Plant Species
Various forms of cyanidin 3-(6''-acetylglucoside) and related compounds have been identified in different plant species, indicating a wide natural occurrence. For instance, it's found in the reddish leaves of the water lily Nymphaea alba, suggesting its role in the pigmentation of plant parts (Fossen & Andersen, 2001).
5. Health Benefits and Therapeutic Potential
Studies have highlighted the multiple health benefits of cyanidin derivatives, including anti-inflammatory, anticancer, antidiabetic, and cardiovascular protective capacities. These properties are due to its antioxidant properties and interactions with various biological targets, suggesting its potential as a health supplement or food additive (Liang, Liang, Guo, & Yang, 2021).
Eigenschaften
Molekularformel |
C23H23O12+ |
|---|---|
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H22O12/c1-9(24)32-8-18-19(29)20(30)21(31)23(35-18)34-17-7-12-14(27)5-11(25)6-16(12)33-22(17)10-2-3-13(26)15(28)4-10/h2-7,18-21,23,29-31H,8H2,1H3,(H3-,25,26,27,28)/p+1/t18-,19-,20+,21-,23-/m1/s1 |
InChI-Schlüssel |
HBXXDBKJLPLXPR-ZFVIQDPVSA-O |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



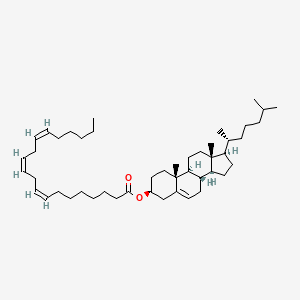
![Apigenin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B1255060.png)
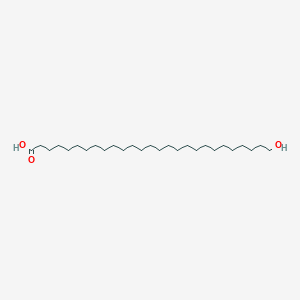
![2,6-ditert-butyl-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B1255064.png)
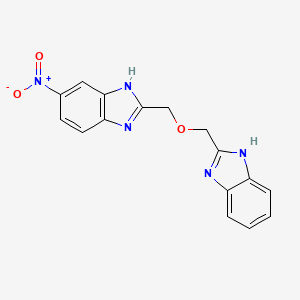
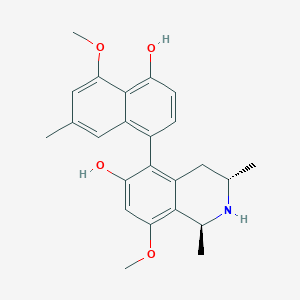
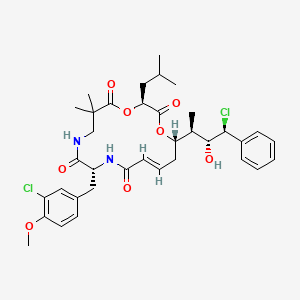
![[11-Ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255072.png)
![N-[(10-methyl-9,10-dihydroacridin-9-yl)carbonyl]-beta-alanine](/img/structure/B1255073.png)
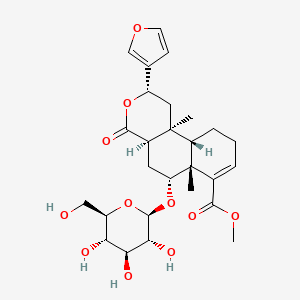
![(1S,5R,8E)-8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1255076.png)
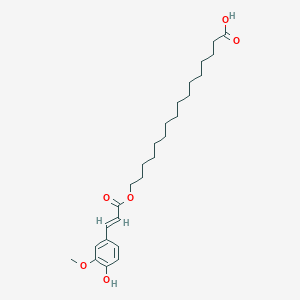
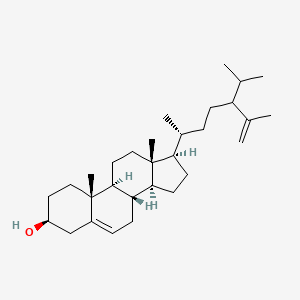
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4Ar,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1255081.png)